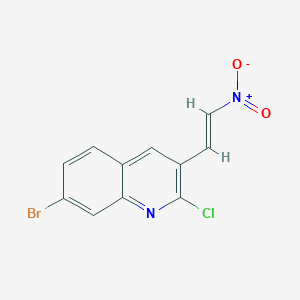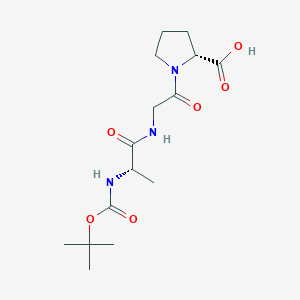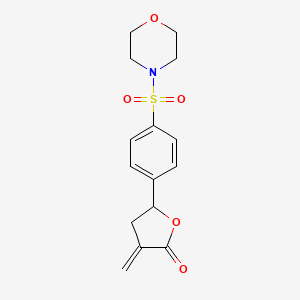
3-Methylene-5-(4-(morpholine-4-sulfonyl)phenyl)dihydrofuran-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methylene-5-(4-(morpholine-4-sulfonyl)phenyl)dihydrofuran-2-one is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a dihydrofuran ring substituted with a methylene group and a phenyl ring that is further substituted with a morpholine-4-sulfonyl group. Its unique structure makes it a subject of interest in synthetic organic chemistry and pharmaceutical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylene-5-(4-(morpholine-4-sulfonyl)phenyl)dihydrofuran-2-one typically involves multi-step organic reactions. One common method includes the initial formation of the dihydrofuran ring followed by the introduction of the methylene group and the sulfonylated morpholine phenyl group. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
3-Methylene-5-(4-(morpholine-4-sulfonyl)phenyl)dihydrofuran-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups within the molecule.
Substitution: This reaction allows for the replacement of certain groups within the molecule with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
3-Methylene-5-(4-(morpholine-4-sulfonyl)phenyl)dihydrofuran-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme inhibition and protein binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Methylene-5-(4-(morpholine-4-sulfonyl)phenyl)dihydrofuran-2-one involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The methylene group and dihydrofuran ring may also play a role in its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Methylene-5-(4-(morpholine-4-sulfonyl)phenyl)furan-2-one
- 3-Methylene-5-(4-(morpholine-4-sulfonyl)phenyl)tetrahydrofuran-2-one
Uniqueness
3-Methylene-5-(4-(morpholine-4-sulfonyl)phenyl)dihydrofuran-2-one is unique due to its specific combination of functional groups and ring structures
Propriétés
Numéro CAS |
77547-03-6 |
|---|---|
Formule moléculaire |
C15H17NO5S |
Poids moléculaire |
323.4 g/mol |
Nom IUPAC |
3-methylidene-5-(4-morpholin-4-ylsulfonylphenyl)oxolan-2-one |
InChI |
InChI=1S/C15H17NO5S/c1-11-10-14(21-15(11)17)12-2-4-13(5-3-12)22(18,19)16-6-8-20-9-7-16/h2-5,14H,1,6-10H2 |
Clé InChI |
RULZXVVLZVTYLP-UHFFFAOYSA-N |
SMILES canonique |
C=C1CC(OC1=O)C2=CC=C(C=C2)S(=O)(=O)N3CCOCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


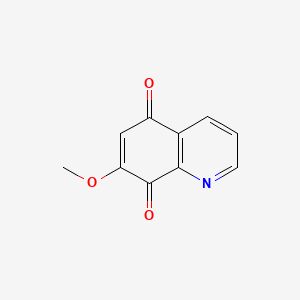
![N-[amino(pyrazol-1-yl)methylidene]-2,2-dimethylhexanamide](/img/structure/B12903143.png)

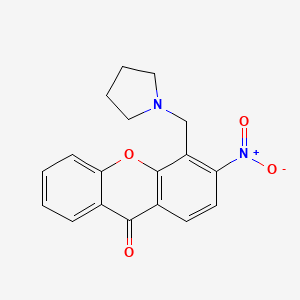

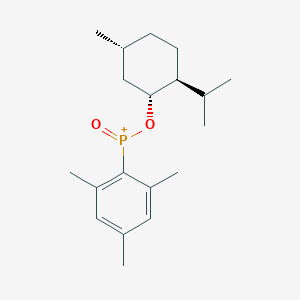
![Ethyl 1-cyclohexyl-3-methyl-2,4-dioxo-7-phenyl-1,3,4,5,6,7-hexahydro-2H-pyrano[2,3-d]pyrimidine-6-carboxylate](/img/structure/B12903182.png)
![Benzenamine, 4-chloro-N-[(2-phenyl-2H-1,2,3-triazol-4-yl)methylene]-](/img/structure/B12903185.png)

![3-(2-Chlorophenyl)-5-[(propan-2-yl)oxy]-1,3,4-oxadiazol-2(3H)-one](/img/structure/B12903192.png)

![1-[(4-Methylphenyl)methyl]guanosine](/img/structure/B12903210.png)
